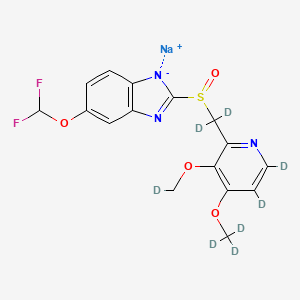

Pantoprazole-d7 Sodium Salt (d6 Major)

Description

Significance of Deuterated Compounds in Modern Chemical and Pharmaceutical Sciences

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, has become a significant strategy in pharmaceutical research and development. pharmaffiliates.com This minor structural modification, which doubles the mass of the hydrogen atom without significantly altering the molecule's size or shape, can have a profound impact on the compound's metabolic stability. wikipedia.org The key to this lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. clearsynthdiscovery.comnih.gov

This phenomenon has two major applications in pharmaceutical sciences:

Analytical Internal Standards : Deuterated compounds are invaluable as internal standards for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. pharmaffiliates.comcrimsonpublishers.com Because they are nearly chemically identical to the analyte (the non-labeled drug), they exhibit the same behavior during sample extraction, chromatography, and ionization. acanthusresearch.com However, their difference in mass allows them to be distinguished by the mass spectrometer. Pantoprazole-d7 Sodium Salt is used in this capacity to precisely quantify Pantoprazole (B1678409) in biological samples. pharmaffiliates.commusechem.com

Table 1: Comparison of Protium (¹H) and Deuterium (²H)

| Property | Protium (Hydrogen) | Deuterium |

|---|---|---|

| Symbol | ¹H | ²H or D |

| Composition | 1 Proton, 1 Electron | 1 Proton, 1 Neutron, 1 Electron |

| Atomic Mass | ~1 amu | ~2 amu |

| Stability | Stable | Stable |

| Bond Strength | C-¹H (Standard) | C-²H (Stronger) |

Overview of Isotopic Purity and Its Implications for Research Standards

Isotopic purity is a critical parameter for any deuterated compound used in research, especially when it serves as an internal standard. nih.govresearchgate.net It refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified locations. For an internal standard like Pantoprazole-d7 Sodium Salt, high isotopic purity is essential for analytical accuracy. rsc.org

The presence of unlabeled analyte (the parent drug) as an impurity in the stable isotope-labeled (SIL) standard can lead to inaccurate results. Any non-labeled impurity will contribute to the analytical signal of the actual analyte in the sample, causing its concentration to be artificially high. Therefore, rigorous quality control and characterization are necessary to ensure the standard's reliability.

Key considerations for isotopic purity include:

Enrichment Level : The percentage of molecules that are deuterated to the specified degree (e.g., containing seven deuterium atoms in the case of Pantoprazole-d7).

Absence of Unlabeled Analyte : The SIL standard must be substantially free of the non-deuterated species. acanthusresearch.com

Positional Integrity : The deuterium atoms must be in the correct, stable positions within the molecule. Labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can sometimes be lost through chemical exchange with protons from the solvent or matrix. acanthusresearch.com

Table 2: Properties of Pantoprazole-d7 Sodium Salt (d6 Major)

| Property | Value |

|---|---|

| Analyte Name | Pantoprazole-d7 Sodium Salt |

| Molecular Formula | C₁₆H₇D₇F₂N₃NaO₄S (major) |

| Molecular Weight | 412.39 |

| Isotope Type | Deuterium |

| Purity (HPLC) | >95% |

| Unlabeled CAS Number | 138786-67-1 (for the sodium salt) |

Data sourced from LGC Standards. lgcstandards.com

Historical Context and Evolution of Deuterated Analog Synthesis Methodologies

The journey of deuterated compounds in science began with the discovery of deuterium itself by American chemist Harold Urey in 1931, an achievement for which he received the Nobel Prize in Chemistry in 1934. wikipedia.org The potential to use this heavy isotope to modulate drug metabolism and toxicity was recognized decades later, with some of the first patents for deuterated drugs being filed in the 1970s. wikipedia.orgnih.gov

Early synthesis methods often relied on simple hydrogen-deuterium exchange reactions, which could be difficult to control in terms of regioselectivity (the specific location of the deuterium atoms). acanthusresearch.comacs.org Over the years, significant advancements in synthetic organic chemistry have enabled more precise and efficient methods for creating deuterated analogs.

The evolution of these methodologies includes:

Use of Deuterated Reagents : The availability of a wide range of deuterated building blocks and reagents allows for the incorporation of deuterium into a target molecule during its synthesis.

Catalytic H/D Exchange : The development of sophisticated metal catalysts has allowed for highly selective H/D exchange reactions, enabling chemists to target specific C-H bonds for deuteration even in complex molecules.

Late-Stage Functionalization : Modern synthetic strategies focus on introducing deuterium atoms at a late stage in the synthesis process. This is highly efficient as it avoids the need to carry the isotopic label through a lengthy multi-step synthesis.

These advancements have made the synthesis of complex, highly pure deuterated compounds like Pantoprazole-d7 Sodium Salt more routine, supporting their growing application in pharmaceutical research. nih.gov

Role of Isotope-Labeled Standards in Advancing Analytical Rigor and Mechanistic Understanding

Isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. crimsonpublishers.com Their use is fundamental to achieving the analytical rigor required in drug development and clinical research. nih.govmusechem.com An ideal internal standard should behave identically to the analyte of interest during the entire analytical process but be distinguishable by the detector. Stable isotope-labeled analogs like Pantoprazole-d7 Sodium Salt fulfill these criteria perfectly.

The use of a SIL internal standard provides several key benefits that enhance the accuracy, precision, and reliability of analytical measurements: crimsonpublishers.commusechem.com

Correction for Matrix Effects : Biological samples (e.g., blood, plasma, urine) are complex matrices. Other substances in the sample can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing its signal. musechem.comacs.org Since the SIL standard is physically co-eluting and chemically identical, it is affected by the matrix in the same way as the analyte, allowing for accurate correction. acs.org

Compensation for Sample Loss : During multi-step sample preparation and extraction procedures, some amount of the analyte may be lost. By adding a known quantity of the SIL standard to the sample at the very beginning, any subsequent losses will affect both the analyte and the standard proportionally. musechem.com

Improved Precision and Reproducibility : By accounting for variations in sample preparation, extraction efficiency, and instrument performance, SIL standards significantly reduce the variability of results, leading to more precise and reproducible data. crimsonpublishers.commusechem.com

In mechanistic studies, stable isotope labeling helps elucidate metabolic pathways. nih.gov For example, by administering a labeled drug and analyzing the resulting metabolites, researchers can determine precisely which parts of the molecule are being chemically altered by the body's enzymes. Studies with ¹³C-labeled Pantoprazole have been used to demonstrate that the labeled and unlabeled versions are metabolized by the same mechanisms, validating its use in such research. nih.gov This provides crucial insights for designing safer and more effective drugs.

Table 3: Advantages of Using Stable Isotope-Labeled (SIL) Internal Standards

| Advantage | Description |

|---|---|

| High Accuracy | Corrects for matrix effects and ionization variability, ensuring the final measurement reflects the true analyte concentration. musechem.com |

| Enhanced Precision | Minimizes variations from sample preparation and instrument performance, leading to highly reproducible results. crimsonpublishers.com |

| Reliability | Co-elutes with the analyte, providing the most effective way to compensate for analytical variables. |

| Method Validation | Serves as a benchmark for evaluating the performance (accuracy, precision, linearity) of new analytical methods. musechem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H14F2N3NaO4S |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

sodium;2-[dideuterio-[5,6-dideuterio-3-(deuteriomethoxy)-4-(trideuteriomethoxy)pyridin-2-yl]methyl]sulfinyl-5-(difluoromethoxy)benzimidazol-1-ide |

InChI |

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/i1D3,2D,5D,6D,8D2; |

InChI Key |

YNWDKZIIWCEDEE-LZMCRMDUSA-N |

Isomeric SMILES |

[2H]COC1=C(C(=C(N=C1C([2H])([2H])S(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)[2H])[2H])OC([2H])([2H])[2H].[Na+] |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of Pantoprazole D7 Sodium Salt D6 Major

Precursor Synthesis and Deuterium (B1214612) Introduction Strategies for Pantoprazole (B1678409) Derivatives

The general synthesis of pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation of the resulting thioether. nih.govmagtechjournal.com For the synthesis of Pantoprazole-d7, the deuterium atoms are primarily introduced into the methoxy (B1213986) groups of the pyridine (B92270) precursor and potentially other positions.

Deuteration of Pyridine Moiety Precursors

The pyridine moiety of pantoprazole is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The deuterium atoms in Pantoprazole-d7 are predominantly located on the two methoxy groups of this precursor. The synthesis of the deuterated pyridine precursor is a critical step.

A common strategy for introducing deuterium into methoxy groups is to use a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), in the final methylation step of the pyridine precursor synthesis. This ensures high levels of deuterium incorporation at the desired positions.

Various methods have been developed for the deuteration of pyridine derivatives. nih.govresearchgate.net These can include direct C-H deuteration using D2O under electrochemical conditions or base-catalyzed hydrogen-deuterium exchange. nih.govresearchgate.net For instance, regioselective deuteration at specific positions of the pyridine ring can be achieved using catalysts like barium oxide with D2 gas. researchgate.net However, for Pantoprazole-d7, the focus is on the methoxy groups.

The synthesis of the pyridine precursor itself can be achieved through multi-step reaction sequences. For example, starting from a suitable pyridine N-oxide, a series of reactions including chlorination, methoxylation, and side-chain functionalization can be employed. google.com The introduction of the deuterated methoxy groups would typically occur during the methoxylation steps using a deuterated methanol (B129727) source (CD3OD) or a deuterated methylating agent.

Table 1: Deuteration Strategies for Pyridine Moiety Precursors

| Strategy | Deuterating Agent | Target Position | Key Considerations |

|---|---|---|---|

| Methylation | CD3I, (CD3)2SO4 | Methoxy groups | High efficiency and isotopic purity. Requires synthesis of the demethylated precursor. |

| Direct C-H Deuteration | D2O | Pyridine ring | Can be regioselective depending on the method. May not be suitable for methoxy group deuteration. |

Deuteration of Benzimidazole (B57391) Moiety Precursors

The benzimidazole moiety of pantoprazole is 5-difluoromethoxy-2-mercaptobenzimidazole. While the "d7" designation with "d6 major" suggests the primary sites of deuteration are the two methoxy groups of the pyridine ring, some deuteration on the benzimidazole ring might be present as a minor component or could be a target in other isotopologues.

The synthesis of the benzimidazole precursor typically involves the reaction of o-phenylenediamine (B120857) derivatives with reagents that provide the C2 carbon, such as carbon disulfide or its derivatives, to introduce the mercapto group. mdpi.comorganic-chemistry.org Deuteration of the benzimidazole ring can be achieved through hydrogen-deuterium exchange reactions under acidic or basic conditions, often facilitated by microwave irradiation to enhance reaction rates. researchgate.net

For site-specific deuteration, a multi-step synthesis might be required where a deuterated starting material is carried through the synthetic sequence. For example, a deuterated o-phenylenediamine could be used to construct the benzimidazole ring.

Optimized Reaction Conditions for Deuterium Incorporation

The efficiency and selectivity of deuterium incorporation are highly dependent on the reaction conditions. Optimization of these conditions is crucial to achieve high isotopic fidelity and minimize isotopic scrambling.

Catalytic Deuteration Approaches

Catalytic methods are often employed for the introduction of deuterium. For the pyridine ring, transition metal catalysts can facilitate hydrogen-deuterium exchange with D2 gas or deuterated solvents. researchgate.net Magnetically recoverable nanocatalysts have also been explored for the synthesis of pyridine derivatives and could potentially be adapted for deuteration reactions. nih.gov

In the context of the methoxy groups, the methylation reaction itself is catalytic in nature if a phase transfer catalyst is used in a biphasic system, which can improve the efficiency of the reaction between the precursor and the deuterated methylating agent. google.com

Isotopic Exchange Reactions

Isotopic exchange reactions offer a direct way to introduce deuterium into a molecule. Base-catalyzed hydrogen-deuterium exchange is a common method. For example, using a strong base like potassium tert-butoxide in a deuterated solvent such as DMSO-d6 can lead to efficient deuteration of acidic protons. researchgate.netresearchgate.net This method could be applied to the precursors to introduce deuterium at specific positions.

Acid-catalyzed exchange can also be used, particularly for aromatic protons. The choice of acid and reaction conditions can influence the position and extent of deuteration.

Multi-step Synthetic Routes for Site-Specific Deuteration

For achieving high isotopic purity and site-specificity, multi-step synthetic routes are often the most reliable approach. This involves the synthesis of a deuterated building block that is then incorporated into the final molecule.

For Pantoprazole-d7, this would entail the synthesis of 2-chloromethyl-3,4-di(trideuteromethoxy)pyridine hydrochloride. This precursor is then condensed with 5-difluoromethoxy-2-mercaptobenzimidazole. The subsequent oxidation of the thioether to the sulfoxide (B87167) yields Pantoprazole-d7. nih.govmagtechjournal.com This approach ensures that the deuterium atoms are located specifically on the methoxy groups.

The final step of converting the deuterated pantoprazole base to its sodium salt is typically achieved by treatment with a sodium source, such as sodium hydroxide, in a suitable solvent. semanticscholar.org

Table 2: Key Compounds in the Synthesis of Pantoprazole-d7 Sodium Salt

| Compound Name | Role in Synthesis |

|---|---|

| Pantoprazole-d7 Sodium Salt | Final Product |

| 2-chloromethyl-3,4-di(trideuteromethoxy)pyridine hydrochloride | Deuterated Pyridine Precursor |

| 5-difluoromethoxy-2-mercaptobenzimidazole | Benzimidazole Precursor |

| Deuterated Methyl Iodide (CD3I) | Deuterating Agent |

| Deuterated Dimethyl Sulfate ((CD3)2SO4) | Deuterating Agent |

Purification and Isolation Techniques for High Isotopic Enrichment

Following the synthetic process, the crude Pantoprazole-d7 Sodium Salt contains the desired d6 major isotopologue, alongside other deuterium isotopologues (e.g., d4, d5, d7, d8, d9), the non-deuterated parent compound, and other process-related impurities. pharmaffiliates.com Achieving high isotopic enrichment necessitates sophisticated purification techniques designed to isolate the target compound while preserving its deuterated profile.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of complex mixtures like deuterated compounds. It offers high resolution, enabling the separation of the target deuterated compound from closely related impurities and isotopologues that may exhibit slight differences in retention times.

The development of a preparative HPLC method for Pantoprazole-d7 Sodium Salt is extrapolated from established analytical HPLC methods for non-deuterated pantoprazole. lcms.czscielo.br The primary goal is to scale up an analytical separation to isolate gram-scale quantities of the high-purity deuterated compound. lcms.cz This involves optimizing various parameters to maximize throughput without compromising resolution.

Key aspects of a preparative HPLC method for Pantoprazole-d7 include:

Column Selection: Reversed-phase columns, such as those with C18 or C8 stationary phases, are commonly used for pantoprazole and its related substances. lcms.czscielo.brgoogle.com For preparative scale, columns with larger internal diameters and particle sizes are selected to accommodate higher sample loads.

Mobile Phase Optimization: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brmerckmillipore.com Gradient elution is often employed to achieve optimal separation of all components. scielo.br The pH of the mobile phase is a critical parameter, with a pH around 7.0 to 8.0 generally providing good peak shape and resolution for pantoprazole. nih.govijpsm.com

Loading and Throughput: Overloading studies on an analytical column help determine the maximum sample amount that can be injected without significant loss of resolution. This data is then used to scale up the process to a preparative column, increasing the sample concentration and injection volume to enhance throughput. lcms.cz

Fraction Collection: Detection is typically performed using a UV detector at a wavelength of approximately 290 nm. scielo.br The fraction collector is programmed to isolate the peak corresponding to Pantoprazole-d7 based on retention time and peak shape, ensuring that only the purest fractions are collected. lcms.cz

Table 1: Illustrative Preparative HPLC Parameters for Pantoprazole-d7 Purification This table is a representative example based on established methods for pantoprazole.

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18, 10 µm, 50 x 250 mm | High-capacity separation of nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.01 M Phosphate Buffer, pH 7.5 | Aqueous component to control pH and influence retention. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |

| Gradient | 20% B to 80% B over 30 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 50 mL/min | Optimized for preparative scale to balance speed and resolution. |

| Detection | UV at 290 nm | Wavelength at which pantoprazole exhibits strong absorbance for sensitive detection. |

| Injection Volume | 5-10 mL | Large volume injection for maximizing throughput in a preparative setting. |

| Sample Conc. | 10-50 mg/mL | High concentration to increase the amount of purified product per run. |

Crystallization is a powerful purification technique used to isolate a compound in a highly pure, solid, crystalline form from a solution. For Pantoprazole Sodium, various crystalline forms, including hydrates and solvates, have been identified. google.comnih.gov This knowledge is crucial when developing crystallization procedures for its deuterated analogue. The process is effective in removing both isotopic and chemical impurities that have different solubility characteristics than the target compound.

The general methodology involves:

Dissolution: The crude Pantoprazole-d7 Sodium Salt, often obtained after chromatographic purification, is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. Solvents such as ethyl acetate, ethanol, methylene (B1212753) chloride, and mixtures with water have been used for non-deuterated pantoprazole sodium. google.com

Inducing Crystallization: Crystallization is induced by slowly cooling the solution, allowing the supersaturated solution to form highly ordered crystals of the desired product. The slow cooling rate is critical for forming pure, well-defined crystals and minimizing the inclusion of impurities. In some procedures, seed crystals of a known pure form (e.g., pantoprazole sodium sesquihydrate) are added to promote the formation of a specific, stable crystal form. google.com

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent to remove any residual impurities from the mother liquor, and then dried under vacuum to remove residual solvents. google.com

Recrystallization, which is essentially a second crystallization step, can be performed to further enhance the purity of the isolated solid. This process is particularly effective at increasing both chemical and isotopic purity.

Isotopic Purity Assessment and Quantification of Deuterium Distribution (d6 Major and Other Isotopologues)

After purification, it is essential to accurately determine the isotopic purity and quantify the distribution of different isotopologues. This analysis confirms the success of the synthesis and purification and provides the necessary data for the compound's use as a standard.

The primary techniques for assessing isotopic abundance in deuterated compounds are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic distribution. almacgroup.comalmacgroup.com The high mass accuracy of modern instruments, such as Time-of-Flight (TOF) analyzers, allows for the clear resolution of peaks corresponding to the different isotopologues (d0, d1, d2, etc.). almacgroup.com The process involves integrating the peak area for each isotopic species in the mass spectrum. After correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N), the relative percentage of each deuterated species can be accurately calculated. almacgroup.comresolvemass.ca This provides a detailed profile of the deuterium distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used to assess isotopic purity. magritek.com

In ¹H NMR , the degree of deuteration at a specific site is determined by the reduction in the integral of the corresponding proton signal relative to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule.

²H NMR allows for the direct detection and quantification of deuterium atoms at each labeled position. magritek.com Since the chemical shift range of ²H is similar to ¹H, the signals can be readily assigned. Quantitative ²H NMR, performed under appropriate experimental conditions, can provide accurate measurements of the deuterium enrichment at each site.

Table 2: Representative Isotopic Distribution of a Batch of Pantoprazole-d7 Sodium Salt (d6 Major) Data adapted from a typical Certificate of Analysis for a commercial standard. pharmaffiliates.com

| Isotopologue | Number of Deuterium Atoms | Representative Abundance (%) |

| d4 | 4 | 2.0 |

| d5 | 5 | 16.0 |

| d6 (Major) | 6 | 56.0 |

| d7 | 7 | 3.5 |

| d8 | 8 | 5.5 |

| d9 | 9 | 19.0 |

The production of deuterated compounds with high isotopic purity presents several challenges that are not encountered in traditional pharmaceutical manufacturing. digitellinc.comnih.gov

Incomplete Deuteration and Isotopic Scrambling: Synthetic routes for introducing deuterium can sometimes be incomplete, leading to a mixture of isotopologues with varying degrees of deuteration (under-deuteration). nih.gov Furthermore, under certain reaction conditions, deuterium atoms can "scramble" or migrate to unintended positions in the molecule, leading to isotopomers. Side reactions can also lead to over-deuteration. sci-hub.ru

Separation of Isotopologues: Isotopologues of a compound have very similar physicochemical properties, making their separation extremely difficult. While preparative HPLC can remove chemical impurities, it generally cannot separate molecules that differ only by the number of deuterium atoms. nih.gov Therefore, isotopic purity must be primarily controlled during the synthesis itself.

Back-Exchange: Deuterium atoms attached to heteroatoms (like N-H or O-H) or at acidic carbon positions can be susceptible to exchange with protons from the environment, particularly from solvents like water or methanol during purification or storage. This "back-exchange" can lower the isotopic enrichment over time. For Pantoprazole-d7, the deuterium atoms are on carbon atoms and are generally not labile, but care must be taken during all processing steps to avoid conditions that could promote exchange.

Analytical Method Validation: Quantifying the exact isotopic distribution requires highly specialized and validated analytical methods. nih.govresearchgate.net Cross-validation between different techniques, such as MS and NMR, is often necessary to ensure accuracy. The presence of multiple isotopologues complicates the definition of the final API and its specifications. digitellinc.comsci-hub.ru

Advanced Spectroscopic and Chromatographic Characterization of Deuterium Labeled Pantoprazole D7 Sodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including isotopically labeled compounds like Pantoprazole-d7 Sodium Salt. pharmaffiliates.com By replacing hydrogen atoms with deuterium, the NMR spectra exhibit distinct changes that allow for the precise localization of the deuterium labels. studymind.co.uk

¹H NMR Spectral Analysis: Deuterium-Induced Shifts and Signal Absence

In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) leads to the disappearance of the corresponding signal in the spectrum. This is because deuterium has a different nuclear spin and resonates at a much different frequency, making it "silent" in a standard ¹H NMR experiment. studymind.co.uk For Pantoprazole-d7 Sodium Salt, the absence of signals from the deuterated positions confirms the successful incorporation of deuterium.

Furthermore, the presence of deuterium can cause small changes in the chemical shifts of neighboring protons, known as deuterium-induced isotope shifts. These shifts, though typically small, can provide additional information about the location of the deuterium atoms within the molecule.

Illustrative ¹H NMR Data for Pantoprazole-d7 Sodium Salt

| Protons | Expected Chemical Shift (ppm) for Unlabeled Pantoprazole (B1678409) | Observation in Pantoprazole-d7 |

|---|---|---|

| Methoxy (B1213986) protons (-OCH₃) | ~3.7-3.9 | Signal intensity reduced or absent |

| Methylene (B1212753) protons (-CH₂-) | ~4.7-4.8 | Signal intensity reduced or absent |

| Benzimidazole (B57391) protons | ~7.0-7.7 | Signals present, may show minor isotopic shifts |

²H NMR Spectroscopy for Direct Observation of Deuterated Positions

While ¹H NMR provides indirect evidence of deuteration through signal absence, ²H (Deuterium) NMR spectroscopy allows for the direct observation of the deuterium nuclei. sigmaaldrich.com Each deuterated position in Pantoprazole-d7 Sodium Salt will give rise to a signal in the ²H NMR spectrum. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions, making it a powerful tool for confirming the exact locations of isotopic labeling. sigmaaldrich.com This technique is particularly useful for highly deuterated compounds where residual proton signals in ¹H NMR may be too weak for reliable analysis. sigmaaldrich.com

¹³C NMR Spectral Analysis: Isotopic Perturbation of Chemical Shifts

In ¹³C NMR spectroscopy, the presence of a directly attached deuterium atom causes a characteristic upfield shift (to a lower ppm value) in the resonance of the carbon atom. This is known as a one-bond isotope effect. Additionally, carbons that are two or three bonds away from the deuterium atom may also experience smaller upfield shifts (two- and three-bond isotope effects). These isotopic perturbations in the ¹³C NMR spectrum of Pantoprazole-d7 Sodium Salt provide definitive evidence of the deuterated positions.

Illustrative ¹³C NMR Data for Pantoprazole-d7 Sodium Salt

| Carbon Atom | Expected Chemical Shift (ppm) for Unlabeled Pantoprazole | Observation in Pantoprazole-d7 |

|---|---|---|

| Methoxy carbons (-OC H₃) | ~56-61 | Signals shifted upfield |

| Methylene carbon (-C H₂-) | ~58 | Signal shifted upfield |

| Carbons of the benzimidazole ring | ~110-155 | Minor or no isotopic shifts |

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC) for Comprehensive Assignment

For a complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps in tracing the proton-proton connectivity networks within the Pantoprazole-d7 molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Isotopic Distribution Analysis and Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of Pantoprazole-d7 Sodium Salt and for determining its isotopic distribution. pharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Isotopologues

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For Pantoprazole-d7 Sodium Salt, HRMS is used to confirm the incorporation of deuterium atoms by comparing the measured accurate mass with the theoretical mass. The "d6 Major" designation indicates that the most abundant species contains six deuterium atoms, but other isotopologues (molecules with a different number of deuterium atoms) will also be present. HRMS can resolve these different isotopologues and provide information about the isotopic purity of the sample.

Theoretical and Expected HRMS Data for Pantoprazole-d7 Sodium Salt Isotopologues

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Pantoprazole (unlabeled) | C₁₆H₁₅F₂N₃O₄S | 383.0751 |

| Pantoprazole-d6 | C₁₆H₉D₆F₂N₃O₄S | 389.1128 |

By analyzing the relative intensities of the peaks corresponding to these different isotopologues, the isotopic enrichment of the Pantoprazole-d7 Sodium Salt can be quantified.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Deuterium Scrambling Studies

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by analyzing their fragmentation patterns. For Pantoprazole-d7 Sodium Salt, MS/MS studies are crucial to confirm the identity of the molecule and the location of the deuterium labels.

The fragmentation of non-deuterated pantoprazole has been previously studied. researchgate.netresearchgate.net Based on these studies, a plausible fragmentation pathway for the protonated molecule of Pantoprazole-d7 ([M+H]⁺) can be proposed. The initial fragmentation would likely involve the cleavage of the sulfoxide (B87167) bridge, a characteristic fragmentation for this class of compounds.

Table 1: Proposed Major Fragment Ions of Pantoprazole-d7 in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 391.1 (d7) | 207.1 | C7H2D6O2S | Deuterated benzimidazole sulfinyl moiety |

| 391.1 (d7) | 184.1 | C8H3D7F2N3O | Deuterated pyridinylmethyl moiety |

| 390.1 (d6 major) | 206.1 | C7H3D5O2S | Deuterated benzimidazole sulfinyl moiety |

| 390.1 (d6 major) | 184.1 | C8H4D6F2N3O | Deuterated pyridinylmethyl moiety |

Note: The m/z values are theoretical and may vary slightly depending on the instrument and experimental conditions.

Quantitative Analysis of Isotopic Purity and Impurities by MS

Mass spectrometry is the primary technique for determining the isotopic purity of labeled compounds. For Pantoprazole-d7 Sodium Salt, a high-resolution mass spectrometer (HRMS) is often employed to resolve the isotopic distribution of the molecular ion cluster. rsc.orgresearchgate.net

Table 2: Hypothetical Isotopic Distribution of a Pantoprazole-d7 Sample

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.2 |

| d2 | 0.5 |

| d3 | 1.0 |

| d4 | 2.5 |

| d5 | 5.0 |

| d6 | 80.0 |

| d7 | 10.7 |

In addition to isotopic purity, MS methods are also used to identify and quantify any chemical impurities that may be present in the Pantoprazole-d7 Sodium Salt substance. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Deuterium Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and solid-state properties of pharmaceutical compounds.

The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers, a phenomenon known as the isotopic effect. libretexts.orgyoutube.com This is due to the increased mass of deuterium compared to hydrogen. The magnitude of the shift is approximately proportional to the square root of the ratio of the reduced masses of the vibrating groups.

For Pantoprazole-d7, the most significant shifts in the IR and Raman spectra are expected for the vibrational modes involving the deuterated methoxy and methyl groups on the pyridine (B92270) ring. The C-D stretching vibrations will appear at a significantly lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). researchgate.net Bending and rocking modes involving these deuterated groups will also exhibit noticeable shifts to lower wavenumbers. researchgate.net The vibrations associated with the aromatic rings and the sulfoxide group are expected to be less affected, although minor shifts may occur due to changes in coupling with the deuterated groups.

Vibrational spectroscopy is a powerful tool for the solid-state characterization of pharmaceutical salts, including the identification of different polymorphic forms and solvates. nih.gov The IR and Raman spectra of solid Pantoprazole-d7 Sodium Salt will provide a unique fingerprint that can be used to identify the specific solid form of the material.

Any changes in the crystal lattice due to the presence of deuterium may be reflected in the low-frequency region of the Raman spectrum, which is sensitive to lattice vibrations. Furthermore, solid-state deuterium NMR can provide detailed information about the dynamics and local environment of the deuterated sites within the crystal structure. osti.govmdpi.comacs.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of chiral compounds like pantoprazole.

Pantoprazole is a chiral molecule due to the presence of a stereogenic sulfoxide group. The enantiomers of pantoprazole can exhibit different pharmacological and pharmacokinetic properties. Therefore, it is crucial to determine the enantiomeric purity of Pantoprazole-d7 Sodium Salt.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the separation of pantoprazole enantiomers. xml-journal.netmtak.huacs.orgnih.govacs.orgnih.govresearcher.liferesearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in resolving the enantiomers of pantoprazole. mtak.hunih.gov

A typical chiral HPLC method for the analysis of Pantoprazole-d7 would involve a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer. The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP. Detection is typically performed using a UV detector. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Table 3: Representative Chiral HPLC Method Parameters for Pantoprazole Enantiomers

| Parameter | Condition |

| Column | Chiralpak® IE or similar polysaccharide-based CSP |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (e.g., 30:70 v/v) xml-journal.net |

| Flow Rate | 0.9 mL/min xml-journal.net |

| Detection | UV at 290 nm nih.gov |

The deuteration in Pantoprazole-d7 is not expected to significantly impact the chiral separation, as the stereocenter is at the sulfur atom and the deuterium labels are on the pyridine ring, distant from the chiral center. reddit.com

High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone for assessing the purity and impurity profile of Pantoprazole-d7 Sodium Salt. The methods are analogous to the well-established, validated stability-indicating HPLC methods used for the non-labeled Pantoprazole Sodium. scielo.brscielo.br Reversed-phase HPLC (RP-HPLC) is typically chosen, as it is well-suited for separating polar to moderately nonpolar compounds like pantoprazole and its related substances. scielo.br

The primary objective of the HPLC analysis is to separate the main deuterated compound from process-related impurities, which may arise during synthesis, and degradation products. scielo.br Common impurities associated with the synthesis of pantoprazole include oxidation and reduction products, as well as precursors. scielo.brnih.gov

Detailed Research Findings:

A typical stability-indicating HPLC method involves a gradient elution on a C18 column with UV detection. scielo.brresearchgate.net The mobile phase generally consists of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent, most commonly acetonitrile. scielo.brresearchgate.net The pH of the buffer is a critical parameter, often maintained around 7.0 to ensure the stability and optimal separation of the analytes. scielo.brsphinxsai.com Detection is typically performed at a wavelength of approximately 290 nm, which is near the absorbance maximum for pantoprazole. scielo.brscielo.br

The method is validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). scielo.brresearchgate.netijrpr.com Linearity for impurity quantification is typically established in the range of 0.1 µg/mL to 2 µg/mL with high correlation coefficients (r > 0.999). scielo.brijrpr.com

The most frequently identified process-related impurities in pantoprazole synthesis include the corresponding sulfone and sulfide (B99878) compounds. scielo.brnih.gov Forced degradation studies on non-labeled pantoprazole show that the sulfide impurity is a major degradant under acidic conditions, while the sulfone impurity forms under oxidative stress. scielo.brscielo.br These impurities would be expected in the deuterated analogue as well.

Table 1: Typical HPLC Method Parameters for Pantoprazole Analysis

| Parameter | Typical Conditions | Source(s) |

| Chromatograph | High-Performance Liquid Chromatograph with UV/PDA Detector | sphinxsai.comeurekaselect.com |

| Column | C18 (e.g., Hypersil ODS, 125x4.0 mm, 5 µm) | scielo.brscielo.br |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) | scielo.brscielo.br |

| Mobile Phase B | Acetonitrile (HPLC Grade) | scielo.brscielo.br |

| Elution Mode | Gradient | scielo.brresearchgate.net |

| Flow Rate | 1.0 mL/min | scielo.brscielo.br |

| Detection Wavelength | 290 nm | scielo.brscielo.brjgtps.com |

| Column Temperature | 40 °C | scielo.br |

| Injection Volume | 20 µL | scielo.br |

Table 2: Common Process-Related Impurities in Pantoprazole and Their Chromatographic Behavior

| Impurity Name | Common Name | Typical Relative Retention Time (RRT) | Source(s) |

| 5-(difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl}-1H-benzimidazole | Pantoprazole Sulfone (Impurity A) | 0.80 | scielo.brnih.govnih.gov |

| 5-(difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | Pantoprazole Sulfide (Impurity B) | 1.63 | scielo.brnih.govnih.gov |

| 5-(difluoromethoxy)-1H-benzimidazole-2-thiol | DBT (Impurity C) | - | scielo.brnih.gov |

Gas Chromatography (GC) for Volatile Byproducts

While HPLC is effective for non-volatile and thermally labile compounds, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for identifying and quantifying volatile byproducts. These byproducts can include residual solvents from the manufacturing process or unreacted starting materials and reagents that are potentially toxic.

Detailed Research Findings:

For pantoprazole sodium, GC-MS methods have been developed to detect and quantify genotoxic impurities such as 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride (CDP) and dimethyl sulfate (B86663) (DMS). researchgate.net These impurities can be present as byproducts from the synthesis route. researchgate.net The high sensitivity and specificity of GC-MS allow for quantification at trace levels (ppm), ensuring the final product meets stringent safety requirements. researchgate.net

The analytical method typically involves a temperature gradient program on a capillary column suitable for separating polar, volatile compounds, such as a DB-624 column. researchgate.net Mass spectrometry is used for detection, providing definitive identification based on the mass-to-charge ratio of the fragmented ions and allowing for quantitation down to approximately 3.0 ppm for both CDP and DMS. researchgate.net The validation of such methods is performed as per ICH guidelines to ensure reliability and accuracy. researchgate.net The applicability of this technique is crucial for ensuring that Pantoprazole-d7 Sodium Salt is free from harmful volatile residues that would not be detected by standard HPLC purity tests.

Table 3: Example GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Typical Conditions | Source(s) |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | researchgate.net |

| Column | Capillary DB-624 (e.g., 60m x 0.32mm x 1.8µm) | researchgate.net |

| Carrier Gas | Helium | |

| Injection Mode | Splitless | |

| Temperature Program | Gradient | researchgate.net |

| Detector | Mass Spectrometer (MS) | researchgate.net |

| Target Analytes | 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), Dimethyl sulfate (DMS) | researchgate.net |

| Quantitation Limit | ~3.0 ppm | researchgate.net |

Analytical Applications of Pantoprazole D7 Sodium Salt D6 Major in Quantitative Bioanalysis and Research

Utilization as an Internal Standard in LC-MS/MS Method Development

The development of robust and reliable LC-MS/MS methods for the quantification of drugs like pantoprazole (B1678409) in complex biological matrices such as plasma or urine is heavily reliant on the use of an appropriate internal standard. Pantoprazole-d7 Sodium Salt is an ideal candidate for this purpose.

The fundamental principle behind using a SIL-IS is to have a compound that behaves identically to the analyte of interest (the unlabeled drug) throughout the entire analytical process, from sample extraction to final detection. acanthusresearch.com Stable isotope-labeled standards are considered the "gold standard" for internal standards in quantitative mass spectrometry for several key reasons:

Correction for Sample Preparation Variability: A SIL-IS compensates for potential losses of the analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the SIL-IS has virtually identical physicochemical properties to the analyte, it will be extracted with the same efficiency. Any loss during this process will affect both the analyte and the IS proportionally, leaving the ratio of their signals unchanged.

Compensation for Chromatographic Effects: Deuterium-labeled compounds like Pantoprazole-d7 typically co-elute with the unlabeled analyte in reversed-phase liquid chromatography. This is crucial because it ensures that both compounds enter the mass spectrometer's ion source at the same time.

Mitigation of Matrix Effects: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.gov Because the SIL-IS co-elutes with the analyte and shares its chemical properties, it experiences the same degree of ion suppression or enhancement. crimsonpublishers.comchromatographyonline.com By measuring the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification. crimsonpublishers.comnih.gov

Correction for Instrumental Variability: A SIL-IS can also correct for minor fluctuations in instrument performance, such as variations in injection volume or ion source conditions. scispace.com

The use of a SIL-IS like Pantoprazole-d7 is widely acknowledged to improve assay ruggedness and reproducibility compared to using structural analogs as internal standards, which may have different extraction recoveries and chromatographic behaviors. nih.gov

Developing a quantitative assay for pantoprazole using Pantoprazole-d7 as an IS involves optimizing both the extraction of the compounds from the biological matrix and their subsequent chromatographic separation.

Sample Preparation: The goal of sample preparation is to remove interfering substances (e.g., proteins, phospholipids) from the biological sample while efficiently recovering the analyte and the IS. Common techniques used for pantoprazole include:

Protein Precipitation (PPT): This is a rapid and simple method where an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins. nih.govresearchgate.net The supernatant, containing pantoprazole and Pantoprazole-d7, is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane). unesp.brnih.gov LLE can provide a cleaner extract than PPT, further reducing potential matrix effects.

Chromatographic Separation: The separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The key is to achieve a sharp, symmetrical peak for pantoprazole, separate it from any interfering components, and ensure it co-elutes with Pantoprazole-d7.

| Parameter | Typical Conditions |

| Column | C18 or C8 analytical column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol). nih.govunesp.brmagtechjournal.com |

| Flow Rate | Typically in the range of 0.4 - 1.0 mL/min. magtechjournal.comrasayanjournal.co.in |

| Column Temperature | Maintained at a constant temperature (e.g., 25-35 °C) to ensure reproducible retention times. magtechjournal.comrasayanjournal.co.in |

The chromatographic method must be optimized to provide a short run time while maintaining adequate separation, making the assay suitable for high-throughput analysis. unesp.br

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Ionization: Pantoprazole contains basic nitrogen atoms, making it amenable to positive ion electrospray ionization (ESI+). nih.govunesp.br

MRM Transitions: The mass spectrometer is tuned to isolate the protonated molecular ion (precursor ion, [M+H]+) for both pantoprazole and Pantoprazole-d7. These precursor ions are then fragmented, and a specific, stable product ion is monitored for each. The mass difference between the analyte and the IS is determined by the number of deuterium (B1214612) atoms (typically a +3 to +7 mass unit shift).

A study utilizing Pantoprazole-d3 as an IS provides a representative example of the MRM transitions that would be optimized: nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pantoprazole | 384.2 | 200.1 |

| Pantoprazole-d3 | 387.1 | 203.1 |

For Pantoprazole-d7, the precursor ion would be expected at approximately m/z 391.2. The instrument parameters, such as declustering potential, collision energy, and exit potential, are individually optimized for both the pantoprazole and Pantoprazole-d7 transitions to maximize signal intensity and sensitivity.

Method Validation Parameters for Bioanalytical Assays Employing Pantoprazole-d7 Sodium Salt

Once the LC-MS/MS method is developed, it must be rigorously validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. The use of Pantoprazole-d7 is integral to meeting the stringent criteria for these validation parameters.

As discussed, matrix effects can compromise the accuracy and precision of an assay. nih.gov The validation process must demonstrate that these effects are effectively managed. The co-eluting nature of Pantoprazole-d7 with pantoprazole is key to this mitigation.

The matrix effect is typically assessed by comparing the peak response of an analyte in a post-extraction spiked sample (blank matrix that has been extracted first, then spiked with the analyte and IS) to the response of the analyte in a neat solution. The Internal Standard-Normalized Matrix Factor is calculated for samples from multiple sources (i.e., different lots of plasma). A coefficient of variation (%CV) of the IS-normalized matrix factor of ≤15% is generally required, demonstrating that Pantoprazole-d7 effectively corrects for the variability in ion suppression or enhancement across different biological samples.

The performance of the quantitative method is evaluated using a calibration curve constructed by analyzing a series of calibration standards of known concentrations.

Linearity and Range: The calibration curve is generated by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte. The relationship should be linear over a specified concentration range. A linear regression analysis is applied, and the correlation coefficient (r or r²) is used to assess the goodness of fit. For pantoprazole assays, a correlation coefficient of >0.99 is typically required. nih.govmagtechjournal.com

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

The following table summarizes typical calibration curve parameters from validated LC-MS/MS methods for pantoprazole, demonstrating the performance achievable with appropriate internal standards.

| Linearity Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) | Reference |

| 5 - 5,000 | > 0.99 | 5 | nih.gov |

| 5 - 6,000 | > 0.99 | 5 | magtechjournal.com |

| 10 - 3,000 | ≥ 0.9997 | 10 | nih.gov |

| 5 - 5,000 | Not specified | 5 | nih.gov |

The use of Pantoprazole-d7 Sodium Salt as an internal standard is indispensable for developing and validating high-quality, robust LC-MS/MS methods for the quantitative analysis of pantoprazole in biological matrices. It ensures the highest level of accuracy and precision by compensating for variations inherent in the analytical process, from sample preparation through to instrumental detection.

Mechanistic Investigations and Non Clinical Metabolic Studies Utilizing Pantoprazole D7 Sodium Salt

Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The study of KIEs using Pantoprazole-d7 can provide profound insights into the transition states of reactions, helping to elucidate the rate-determining steps of its biotransformation.

Probing Rate-Determining Steps in Enzymatic Transformations (in vitro systems)

The metabolism of pantoprazole (B1678409) is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 playing the most significant roles. These enzymes catalyze the demethylation and oxidation of the pantoprazole molecule. By comparing the rate of metabolism of pantoprazole with that of Pantoprazole-d7 in in vitro systems, such as human liver microsomes, it is possible to determine if the cleavage of a carbon-hydrogen bond is a rate-determining step in these enzymatic transformations.

If the deuteration is at a site of metabolic attack and a significant KIE is observed (typically a slowing of the reaction rate), it provides strong evidence that the C-H bond cleavage is kinetically significant. For instance, if the rate of demethylation by CYP2C19 is slower for Pantoprazole-d7, it would suggest that the breaking of the C-D bond in the methoxy (B1213986) group is a rate-limiting step in this specific metabolic pathway.

Illustrative Data on Kinetic Isotope Effects in CYP-Mediated Metabolism of Pantoprazole-d7:

| Enzyme System | Metabolic Reaction | KIE (kH/kD) | Implication |

| Human Liver Microsomes | Overall Disappearance | 1.8 | C-H/D bond cleavage is partially rate-limiting in the overall metabolism. |

| Recombinant CYP2C19 | O-Demethylation | 2.5 | C-H/D bond cleavage is a significant rate-determining step for this pathway. |

| Recombinant CYP3A4 | Sulfoxidation | 1.1 | C-H/D bond cleavage is not a major rate-determining step for this pathway. |

Note: The data in this table is illustrative and intended to demonstrate the application of KIE studies. Actual experimental values may vary.

Investigating Isotope Effects on Chemical Reactions and Degradation Pathways

Pantoprazole is known to be unstable in acidic conditions, a property central to its mechanism of action as a proton pump inhibitor. It undergoes an acid-catalyzed rearrangement to form a reactive sulfenamide (B3320178) intermediate. Isotope effects can also be studied in these non-enzymatic chemical transformations. While the primary activation of pantoprazole does not involve C-H bond cleavage, the stability and subsequent reactions of the molecule and its intermediates can be influenced by deuteration.

Furthermore, the degradation of pantoprazole under various stress conditions, such as oxidation or photolysis, can be investigated using Pantoprazole-d7. A comparison of the degradation profiles of the deuterated and non-deuterated forms can reveal whether C-H bond cleavage is involved in any of the degradation pathways. For example, if Pantoprazole-d7 exhibits greater stability under oxidative stress, it would imply that a hydrogen abstraction step is involved in the oxidative degradation mechanism.

In Vitro Metabolic Pathway Elucidation Using Deuterated Tracers

The use of deuterated compounds as tracers is a well-established technique for elucidating metabolic pathways. Pantoprazole-d7 Sodium Salt, with its distinct mass signature, can be readily distinguished from its non-deuterated counterpart and endogenous molecules using mass spectrometry.

Identification of Phase I and Phase II Metabolites in Isolated Enzyme Systems (e.g., microsomes, purified enzymes)

In vitro incubation of Pantoprazole-d7 with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, allows for the generation and identification of its metabolites. The resulting mixture can be analyzed by high-resolution mass spectrometry. The deuterated metabolites will exhibit a characteristic mass shift compared to the metabolites of unlabeled pantoprazole, facilitating their unambiguous identification.

Phase I metabolism of pantoprazole primarily involves oxidation and demethylation. The major Phase I metabolites expected from Pantoprazole-d7 would include the d7-analogs of pantoprazole sulfone and 4'-demethyl-pantoprazole. Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663). The use of Pantoprazole-d7 would enable the clear identification of these conjugated metabolites, for example, d7-pantoprazole sulfate.

Table of Expected Metabolites of Pantoprazole-d7 in Human Liver Microsomes:

| Metabolite | Metabolic Pathway | Expected Mass Shift (vs. Unlabeled) |

| Pantoprazole-d7 Sulfone | Phase I (Oxidation) | +7 Da |

| 4'-O-Demethyl-pantoprazole-d4 | Phase I (O-Demethylation) | +4 Da (loss of CD3) |

| Pantoprazole-d7 Sulfate | Phase II (Sulfation) | +7 Da |

Note: The mass shifts in this table are theoretical and based on the presumed structure of Pantoprazole-d7.

Characterization of Metabolite Formation Rates and Enzyme Kinetics in vitro

The use of Pantoprazole-d7 also allows for the detailed characterization of the kinetics of metabolite formation. By incubating the deuterated compound with specific recombinant CYP enzymes (e.g., CYP2C19, CYP3A4) at various concentrations, key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined for each metabolic pathway. This provides valuable information on the affinity of the enzymes for the substrate and their catalytic efficiency. Comparing these kinetic parameters to those of unlabeled pantoprazole can further elucidate the impact of deuteration on specific metabolic routes.

Differentiating Endogenous Compounds from Drug-Related Metabolites in Complex Biological Samples for Metabolomics and Proteomics Research

In the fields of metabolomics and proteomics, a significant challenge is the differentiation of drug-related metabolites from the vast and complex background of endogenous molecules. The unique mass signature of Pantoprazole-d7 and its metabolites provides a clear and unambiguous way to identify all drug-derived species in a complex biological matrix. When analyzing samples from in vitro experiments, any molecule containing the deuterium (B1214612) label can be confidently assigned as being derived from the administered drug. This is particularly valuable in untargeted metabolomics studies where the goal is to obtain a comprehensive profile of all small molecules in a sample.

Similarly, in proteomics, stable isotope labeling can be used to study drug-protein interactions. While less common for direct metabolite-protein adduct identification in this manner, the principle of using a mass-tagged molecule to distinguish it from the endogenous background is a powerful tool in biochemical research.

Application in Degradation Pathway Characterization in Controlled Environments

The stability of a pharmaceutical compound under various environmental conditions is a critical aspect of its development and characterization. For pantoprazole, a proton pump inhibitor known for its inherent instability in acidic environments, understanding its degradation pathways is of paramount importance. This section explores the degradation of pantoprazole in controlled non-biological matrices, focusing on acid-catalyzed, photolytic, and oxidative and hydrolytic degradation pathways.

Pantoprazole is well-documented as an acid-labile drug. nih.gov In the presence of acid, it undergoes a series of transformations to an active form that can inhibit the gastric H+/K+-ATPase. However, this reactivity also leads to its degradation in acidic environments.

Studies on pantoprazole sodium have shown a direct correlation between the hydrogen ion concentration and the rate of degradation; as the pH decreases, the rate of degradation increases. saudijournals.com In highly acidic conditions, the degradation is rapid and extensive. For instance, complete degradation of pantoprazole has been observed within approximately 10 minutes in 1 M or 0.1 M hydrochloric acid (HCl). ajrconline.org In slightly less acidic conditions, such as 0.05 M HCl, around 86% degradation was noted after 30 minutes at room temperature. ajrconline.org Milder acidic conditions (0.01 M HCl) resulted in approximately 35% degradation after 10 minutes and 92% after 60 minutes. ajrconline.org One study reported an acid degradation of 87.11% for the pure drug. saudijournals.com In all instances of acidic degradation, a color change of the solution to yellow has been reported. ajrconline.org

The acid-catalyzed degradation of pantoprazole proceeds through a complex pathway. It is understood that in an acidic environment, pantoprazole undergoes a molecular rearrangement to form a sulfenic acid intermediate, which then cyclizes to form a tetracyclic sulfonamide. scielo.br

| Acid Concentration | Time | Temperature | Degradation (%) |

|---|---|---|---|

| 1 M or 0.1 M HCl | ~10 min | Room Temperature | Total |

| 0.05 M HCl | 30 min | Room Temperature | ~86% |

| 0.01 M HCl | 10 min | Room Temperature | ~35% |

| 0.01 M HCl | 60 min | Room Temperature | ~92% |

| Not Specified | Not Specified | Not Specified | 87.11% |

The stability of pantoprazole under light exposure is another crucial factor. Studies have demonstrated that pantoprazole is susceptible to photodegradation, with the extent of degradation depending on the wavelength of light and the physical state of the compound.

When exposed to solar light for seven days, pure pantoprazole sodium showed a degradation of 25%. nih.gov The degradation was more pronounced under ultraviolet (UV) radiation over the same period, with 38.6% degradation at 254 nm and 35.11% at 366 nm. nih.govscielo.br In its solid form, pantoprazole is relatively more stable, with about 10% degradation observed after three days of UV light exposure. ajrconline.org However, in solution, photodegradation is more significant, with 36% degradation occurring after 24 hours of UV exposure, and this increased to 64% after 60 hours. ajrconline.org The photodegradation process leads to the formation of several degradation products. nih.gov

The mechanism of photodegradation in the presence of water vapor and oxygen is proposed to generate compounds such as 5-difluoromethoxy-3H-benzimidazole-2-thione sodium and 2-hydroxymethyl-3, 4-dimethoxypyridine. researchgate.net

| Light Source | Exposure Time | Physical State | Degradation (%) |

|---|---|---|---|

| Solar Light | 7 days | Not Specified | 25% |

| UV Radiation (254 nm) | 7 days | Not Specified | 38.6% |

| UV Radiation (366 nm) | 7 days | Not Specified | 35.11% |

| UV Light | 3 days | Solid | ~10% |

| UV Light | 24 hours | Solution | 36% |

| UV Light | 60 hours | Solution | 64% |

Pantoprazole has been shown to be unstable under oxidative conditions. scielo.brclinpgx.org Forced degradation studies revealed substantial degradation in the presence of oxidizing agents. ju.edu.jo For example, when exposed to a 3% hydrogen peroxide solution at room temperature, pantoprazole degraded by approximately 53% after 2 hours and 67% after 3 hours. ajrconline.org The primary degradation product formed under oxidative stress is the sulfone derivative. scielo.brju.edu.jo

In contrast to its instability in acidic and oxidative environments, pantoprazole is relatively stable under alkaline and thermal stress conditions. scielo.brclinpgx.org Information on the hydrolytic stability of pantoprazole in neutral or near-neutral aqueous solutions over extended periods is less detailed in the provided search results, though its pH-dependent degradation implies that hydrolysis is a factor, particularly at lower pH values.

| Condition | Time | Temperature | Degradation (%) | Major Impurity |

|---|---|---|---|---|

| 3% Hydrogen Peroxide | 2 hours | Room Temperature | ~53% | Sulfone |

| 3% Hydrogen Peroxide | 3 hours | Room Temperature | ~67% | Sulfone |

Chemical Stability and Degradation Kinetics of Pantoprazole D7 Sodium Salt D6 Major As a Reference Standard

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is essential for identifying the intrinsic stability of a drug substance and potential degradation pathways. Studies on Pantoprazole (B1678409) Sodium have revealed its susceptibility to degradation under acidic, oxidative, and photolytic conditions, while it remains relatively stable under alkaline and thermal stress. scielo.brscielo.br

Table 1: Thermal Degradation of Pantoprazole Powder

| Temperature (°C) | Duration (hours) | Degradation (%) |

| 70 | 24 | ~10 |

| 95 | 24 | ~54 |

Data based on studies of non-deuterated pantoprazole. ajrconline.org

The photostability of pantoprazole is a significant concern. The solid form of pantoprazole shows negligible degradation under visible light but experiences about 10% degradation after 3 days of exposure to UV light. ajrconline.org In solution, the degradation is more pronounced, with one study reporting 36% degradation after 24 hours of UV light exposure. ajrconline.org Another study found that under solar light, pure pantoprazole degraded by 25% over 7 days, while under UV radiation at 254 nm and 366 nm, the degradation was 38.6% and 12.11%, respectively. nih.govsemanticscholar.org The kinetic isotope effect in Pantoprazole-d7 Sodium Salt may slightly reduce these degradation rates.

Table 2: Photodegradation of Pantoprazole

| Light Source | Form | Duration | Degradation (%) |

| Visible Light | Solid | 5 days | <1 |

| UV Light | Solid | 3 days | ~10 |

| UV Light | Solution | 24 hours | 36 |

| Solar Light | Pure Drug | 7 days | 25 |

| UV Radiation (254 nm) | Pure Drug | 7 days | 38.6 |

| UV Radiation (366 nm) | Pure Drug | 7 days | 12.11 |

Data based on studies of non-deuterated pantoprazole. ajrconline.orgnih.govsemanticscholar.org

The stability of pantoprazole in aqueous solutions is highly dependent on pH. medscape.comfda.gov It is unstable in acidic conditions and degrades rapidly. scielo.brscielo.br The rate of degradation increases as the pH decreases. medscape.comfda.gov For example, at a pH of 5.0, the degradation half-life is approximately 2.8 hours at ambient temperature, which increases to about 220 hours at a pH of 7.8. fda.gov Complete degradation is observed within minutes in 1 M HCl. ajrconline.org Conversely, it is highly stable in alkaline solutions, with minimal degradation observed even in 1 M NaOH at room temperature over several days. ajrconline.org

Table 3: pH-Dependent Degradation of Pantoprazole in Aqueous Solution

| pH | Condition | Half-life / Degradation |

| 1.2 | Compounded Capsules | Significant degradation |

| 5.0 | Ambient Temperature | ~2.8 hours |

| 7.8 | Ambient Temperature | ~220 hours |

| Alkaline (0.1 M NaOH) | Room Temperature, 5 days | Highly stable |

| Acidic (1 M HCl) | Room Temperature | Total degradation in ~10 min |

Data based on studies of non-deuterated pantoprazole. ajrconline.orgfda.govresearchgate.net

Pantoprazole is susceptible to oxidative degradation. scielo.brscielo.br Forced degradation studies using oxidizing agents like hydrogen peroxide result in significant degradation. nih.gov The primary oxidative degradation pathway involves the oxidation of the sulfoxide (B87167) group to a sulfone. scielo.brmdpi.com This sulfone derivative is a known major impurity found under oxidative stress conditions. scielo.br

Long-Term and Accelerated Stability Testing Protocols for Deuterated Standards

Long-term and accelerated stability testing are crucial for establishing the shelf-life and appropriate storage conditions for reference standards. These protocols, as outlined by the International Council for Harmonisation (ICH), are applicable to deuterated standards like Pantoprazole-d7 Sodium Salt.

Long-Term Stability Testing : This is typically conducted at 25°C ± 2°C with a relative humidity of 60% ± 5% RH, or at 30°C ± 2°C with a relative humidity of 65% ± 5% RH. The testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter. edaegypt.gov.egeuropa.eu

Accelerated Stability Testing : This is performed under more stressful conditions, such as 40°C ± 2°C with a relative humidity of 75% ± 5% RH, for a minimum of 6 months. edaegypt.gov.egeuropa.eu Data from these studies can help predict the long-term stability and the effects of short-term excursions from the recommended storage conditions. paho.org

For Pantoprazole-d7 Sodium Salt, it is recommended to store the material protected from light and in a controlled environment to minimize degradation.

Identification and Characterization of Degradation Products of Pantoprazole-d7 Sodium Salt

The degradation products of Pantoprazole-d7 Sodium Salt are expected to be analogous to those of Pantoprazole Sodium. The major degradation products identified in forced degradation studies of the non-deuterated compound include:

Sulfide (B99878) Impurity : Formed under acidic conditions. scielo.br

Sulfone Impurity : The primary product of oxidative degradation. scielo.brscielo.br

N-oxide and N-oxide sulfone impurities : Identified in photolytic and oxidative degradation studies. researchgate.netsemanticscholar.org

Several other degradation products have been observed under various stress conditions, and their characterization is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.netnih.gov

Table 4: Known Degradation Products of Pantoprazole

| Degradation Product | Stress Condition |

| Sulfide | Acidic |

| Sulfone | Oxidative |

| N-oxide | Photolytic, Oxidative |

| N-oxide sulfone | Photolytic, Oxidative |

Data based on studies of non-deuterated pantoprazole. scielo.brresearchgate.netsemanticscholar.org

Information on Chemical Stability and Degradation of Pantoprazole-d7 Sodium Salt (d6 Major) Not Publicly Available

Following a comprehensive search of publicly available scientific literature, including research databases and technical papers, detailed information specifically concerning the chemical stability, degradation kinetics, and analytical performance of Pantoprazole-d7 Sodium Salt (d6 Major) as a reference standard could not be located.

While extensive research has been published on the non-deuterated form, Pantoprazole Sodium, this information cannot be directly extrapolated to its deuterated analogue without compromising scientific accuracy. The substitution of hydrogen with deuterium (B1214612) atoms can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This could potentially lead to different degradation kinetics for Pantoprazole-d7 Sodium Salt compared to Pantoprazole Sodium.

The available research on Pantoprazole Sodium details its degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments. scielo.brsemanticscholar.orgactascientific.com Key degradation products, such as the corresponding sulfone and sulfide impurities, have been identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govsemanticscholar.orgresearchgate.netnih.govmagtechjournal.com However, equivalent studies specifically conducted on Pantoprazole-d7 Sodium Salt (d6 Major) are not present in the accessed resources.

Reference standards for Pantoprazole-d7 Sodium Salt (d6 Major) are commercially available, confirming its use in analytical testing, likely as an internal standard for mass spectrometry-based quantification of pantoprazole. enco.co.ilpharmaffiliates.com The Certificate of Analysis (COA) for such standards may contain basic stability information, such as storage conditions and retest dates, but the in-depth degradation pathways, kinetic data, and comprehensive impurity identification required to fulfill the specified article outline are not detailed in publicly accessible documents. sigmaaldrich.comscribd.comabmole.com

Due to the absence of specific data for Pantoprazole-d7 Sodium Salt (d6 Major), it is not possible to generate a scientifically accurate and thorough article that adheres to the user's strict outline focusing solely on this deuterated compound. Constructing the requested content would require speculation and extrapolation of data from a different chemical entity, which would not meet the required standards of scientific integrity.

Future Perspectives and Emerging Research Directions for Deuterated Pharmaceutical Standards

Advancements in Automated Synthesis and High-Throughput Deuteration Techniques

The synthesis of deuterated compounds, while crucial, has traditionally been complex and costly. bionauts.jp However, the field is rapidly evolving with the development of automated and high-throughput deuteration methods designed to enhance efficiency and accessibility.

Recent breakthroughs include novel flow synthesis systems that operate at room temperature and ambient pressure, utilizing reusable deuterated water (D2O) and eliminating the need for expensive deuterium (B1214612) gas. bionauts.jp These systems demonstrate high reaction performance, with deuterium introduction rates of 80-99% and yields of 80-98%. bionauts.jp Such technologies not only reduce the environmental impact but also allow for on-demand synthesis, a significant advantage for research and development. bionauts.jp

Furthermore, innovations in catalysis are streamlining deuteration processes. Ionic liquids are being employed as catalysts to facilitate hydrogen/deuterium exchange reactions, achieving remarkable yields in the isolation of deuterated products. doi.org Similarly, the use of earth-abundant transition metals like manganese is enabling efficient deuteration under mild conditions. researchgate.net These advancements are making the production of precisely deuterated molecules more scalable and cost-effective. researchgate.net

Key Advancements in Deuteration Synthesis

| Technique | Key Features | Reported Efficiency | Primary Advantage |

|---|---|---|---|

| Flow Chemistry Synthesis | Operates at ambient pressure and room temperature; uses reusable D2O. bionauts.jp | 80-99% deuterium introduction; 80-98% yield. bionauts.jp | Reduced environmental impact and on-demand synthesis capabilities. bionauts.jp |

| Ionic Liquid Catalysis | Facilitates efficient hydrogen/deuterium exchange. doi.org | 89% yield of isolated deuterated product. doi.org | High conversion rates and scalability. doi.org |

| Manganese-Catalyzed Deuteration | Utilizes accessible deuterium sources and earth-abundant metal catalysts under mild conditions. researchgate.net | 60-96% efficiency with up to 99% deuteration levels. researchgate.net | Cost-effective and relies on readily available materials. researchgate.net |

| Electrocatalytic Deuteration | Employs a nitrogen-doped electrode and D2O for reductive deuteration of (hetero)arenes. researchgate.net | Enables synthesis of highly deuterated drug molecules. researchgate.net | Scalable and applicable to a wide range of chemical feedstocks. researchgate.net |

These evolving synthetic strategies are critical for producing a diverse library of deuterated standards, including complex isotopologues of existing drugs, which are essential for detailed metabolic studies and the development of next-generation therapeutics. nih.gov

Expansion of Deuterated Standards in Advanced Analytical Platforms (e.g., Imaging Mass Spectrometry)